molecular formula C28H31NO4S B14237637 N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide CAS No. 586355-31-9

N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide

Katalognummer: B14237637
CAS-Nummer: 586355-31-9
Molekulargewicht: 477.6 g/mol
InChI-Schlüssel: QOWWAEOAINEWPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of aldehydes and ketones in the presence of a base to form β-hydroxy ketones, which are then dehydrated to form α,β-unsaturated ketones.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Aromatic substitution reactions can occur, where hydrogen atoms on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide): Similar in structure but with different substituents.

    Benzenesulfonamide derivatives: Various derivatives with different functional groups and properties.

Uniqueness

N,N-Bis(4-hydroxy-4-phenylpent-2-en-1-yl)benzenesulfonamide is unique due to its specific combination of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

586355-31-9

Molekularformel

C28H31NO4S

Molekulargewicht

477.6 g/mol

IUPAC-Name

N,N-bis(4-hydroxy-4-phenylpent-2-enyl)benzenesulfonamide

InChI

InChI=1S/C28H31NO4S/c1-27(30,24-14-6-3-7-15-24)20-12-22-29(34(32,33)26-18-10-5-11-19-26)23-13-21-28(2,31)25-16-8-4-9-17-25/h3-21,30-31H,22-23H2,1-2H3

InChI-Schlüssel

QOWWAEOAINEWPS-UHFFFAOYSA-N

Kanonische SMILES

CC(C=CCN(CC=CC(C)(C1=CC=CC=C1)O)S(=O)(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.